N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide typically involves multicomponent reactions. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone, tetronic acid, and aromatic aldehydes under microwave irradiation in the presence of ammonium acetate as a catalyst . This method is efficient and environmentally friendly, reducing reaction times and the use of chemical agents.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties.
Scientific Research Applications
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antimicrobial activity by disrupting bacterial cell walls and inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone derivatives: These compounds share a similar naphthoquinone scaffold and exhibit comparable biological activities.
Tetronic acid derivatives: These compounds are structurally related and have similar synthetic routes and applications.
Uniqueness
N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is unique due to its combination of a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
185009-44-3 |
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Molecular Formula |
C11H11NO5S |
Molecular Weight |
269.271 |
IUPAC Name |
N-(3-hydroxy-5-oxo-2H-furan-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-10-9(13)6-17-11(10)14/h2-5,12-13H,6H2,1H3 |
InChI Key |
ZSCHOXNBRXQBAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(COC2=O)O |
Synonyms |
Benzenesulfonamide, N-(2,5-dihydro-4-hydroxy-2-oxo-3-furanyl)-4-methyl- |
Origin of Product |
United States |
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